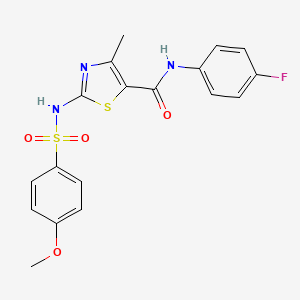

N-(4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide

Description

This compound features a 1,3-thiazole core substituted at position 4 with a methyl group and at position 5 with a carboxamide moiety. The carboxamide is linked to a 4-fluorophenyl group, while position 2 bears a 4-methoxybenzenesulfonamido substituent. Its synthesis likely involves coupling reactions between thiazole intermediates and sulfonamide/carboxamide precursors, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S2/c1-11-16(17(23)21-13-5-3-12(19)4-6-13)27-18(20-11)22-28(24,25)15-9-7-14(26-2)8-10-15/h3-10H,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAJSWYRSIAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenylsulfonamido groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Carboxamide Backbones

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Position 2 Modifications: The target compound’s 4-methoxybenzenesulfonamido group differs from the nitrothiophene carboxamide in Compounds 9 and 13 (). P497-0930 () replaces the sulfonamido with a chloro-substituted anilinoethyl chain, introducing steric bulk and altering electronic properties .

Position 4 Substituents :

Position 5 Carboxamide Variations :

Spectroscopic Data :

IR Spectroscopy :

NMR :

Physicochemical Properties

Table 2: Molecular Weight and Solubility Predictions

- The target compound’s methoxy group may improve water solubility compared to nitrothiophene derivatives (e.g., Compound 9) but reduce membrane permeability .

Biological Activity

N-(4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : A thiazole ring fused with a carboxamide group.

- Substituents :

- A fluorophenyl group at the nitrogen position.

- A methoxybenzenesulfonamide moiety that enhances solubility and biological activity.

Table 1: Structural Formula

| Component | Structure |

|---|---|

| Thiazole | Thiazole |

| Carboxamide | Carboxamide |

| Methoxybenzenesulfonamide | Methoxybenzenesulfonamide |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

- Mechanism : The compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that derivatives with similar structures showed IC50 values ranging from 0.08 mM to 12.07 mM against various cancer cell lines, including HeLa and HCT-116 cells .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties. Sulfonamides are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been observed, which reduces the synthesis of prostaglandins responsible for inflammation.

- Research Findings : Compounds with similar sulfonamide groups have been reported to significantly decrease TNF-alpha levels in stimulated macrophages .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antimicrobial | Limited evidence; requires further research |

Structural Insights

The crystal structure analysis of related compounds provides insights into the molecular interactions that contribute to their biological activity. For instance, the presence of C—H⋯O and C—H⋯π interactions plays a crucial role in stabilizing the molecular conformation necessary for biological efficacy.

Case Study: Crystal Structure Analysis

A study published in 2015 detailed the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, revealing significant intermolecular interactions that enhance stability and potentially influence biological activity .

Table 3: Crystal Structure Data

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Cell Dimensions | a = 14.560 Å |

| b = 5.246 Å | |

| c = 17.609 Å | |

| Dihedral Angles | Varies by substituent |

Q & A

What are the recommended synthetic routes for this compound, and how can coupling reagents like DCC/HOBt improve reaction efficiency?

Basic Research Question

The compound’s synthesis typically involves coupling a carboxylic acid derivative (e.g., thiazole-5-carboxylic acid) with 4-fluoroaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate amide bond formation by activating the carboxylic acid, reducing side reactions and improving yields . Key steps include:

- Reagent selection : DCC/HOBt minimizes racemization and enhances reaction efficiency in non-polar solvents (e.g., dichloromethane).

- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like dicyclohexylurea.

- Validation : Confirm purity via melting point analysis, IR (amide C=O stretch ~1650 cm⁻¹), and ¹H-NMR (aromatic protons and methoxy group signals) .

Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question

A multi-technique approach ensures structural confirmation:

- IR Spectroscopy : Detect amide I (~1650 cm⁻¹) and sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

- ¹H-NMR : Expect signals for the fluorophenyl aromatic protons (δ 7.1–7.4 ppm), methoxy group (singlet at δ ~3.8 ppm), and thiazole protons (δ 6.8–7.0 ppm) .

- 13C-NMR : Identify carbonyl carbons (amide at ~170 ppm, sulfonamide at ~155 ppm) and quaternary carbons in the thiazole ring .

- Elemental Analysis : Validate empirical formula (e.g., C₁₈H₁₆FN₃O₃S) with <0.3% deviation .

What are the primary biological activities associated with thiazole derivatives, and how can initial in vitro assays be designed to assess these activities?

Basic Research Question

Thiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For preliminary screening:

- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .

- Cancer Cell Viability : Employ MTT assays on HeLa or MCF-7 cells, with IC₅₀ calculations .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorometric or colorimetric substrates (e.g., ATPase activity) .

Controls : Include positive standards (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out nonspecific effects.

How can researchers optimize fluorescence properties for imaging applications, considering solvent, pH, and temperature effects?

Advanced Research Question

Fluorescence optimization requires empirical tuning:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance quantum yield due to reduced quenching .

- pH Optimization : Maximum intensity at pH 5–6 (protonation state stabilizes excited-state conformation) .

- Temperature Control : Maintain at 25°C; higher temperatures increase non-radiative decay .

Methodology :

What computational strategies predict binding affinity and mechanism of action against target enzymes?

Advanced Research Question

In silico approaches streamline drug discovery:

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or kinases). Focus on hydrogen bonds with sulfonamide and fluorophenyl groups .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational dynamics .

- QSAR Models : Train models on thiazole derivatives to predict IC₅₀ values based on substituent electronegativity and lipophilicity .

How can low aqueous solubility be addressed during in vitro testing, and how can derivatives improve bioavailability?

Advanced Research Question

Solubility Enhancement :

- Co-solvents : Use 10% DMSO/PBS mixtures while ensuring <0.1% cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance dissolution .

Derivative Design : - Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 4-methyl position on the thiazole ring .

- Replace methoxy with PEGylated substituents to improve pharmacokinetics .

How can SAR studies systematically identify critical functional groups influencing biological efficacy?

Advanced Research Question

Methodology :

- Analog Synthesis : Prepare derivatives with modifications to the fluorophenyl, methoxybenzenesulfonamido, or thiazole-methyl groups .

- Activity Clustering : Use hierarchical clustering (e.g., CDK2 inhibition vs. logP) to map substituent effects.

- Crystallography : Resolve ligand-enzyme complexes (e.g., PDB 1M17) to identify key hydrogen bonds or π-π interactions .

What experimental and computational techniques synergize to elucidate synthesis pathways and kinetics?

Advanced Research Question

Integrated Workflow :

- Reaction Path Search : Use Gaussian 16 to calculate transition states and intermediates for amide coupling .

- In Situ Monitoring : Employ ReactIR to track reagent consumption and intermediate formation .

- Kinetic Modeling : Fit data to a second-order rate law (e.g., ) to optimize temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.